molecular formula C7H6N4O6 B12379759 3,5-Dinitrosalicylhydrazide-15N2

3,5-Dinitrosalicylhydrazide-15N2

Cat. No.: B12379759
M. Wt: 244.13 g/mol
InChI Key: HWTXGJCHJRRKNS-IOOOXAEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitrosalicylhydrazide-15N2: is a stable isotope-labeled compound, often used in scientific research. It is a derivative of 3,5-dinitrosalicylic acid, where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used as a reagent for the identification and measurement of carbonyl groups in proteins, lipids, and other essential biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitrosalicylhydrazide-15N2 typically involves the formal condensation of the carboxy group of 3,5-dinitrosalicylic acid with one of the amino groups of hydrazine. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is generally produced in specialized laboratories that handle stable isotope-labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitrosalicylhydrazide-15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dinitrosalicylhydrazide-15N2 is extensively utilized in scientific research for various applications:

    Chemistry: Used as a reagent for the identification and measurement of carbonyl groups in different compounds.

    Biology: Helps in studying the structure and function of proteins and lipids.

    Medicine: Used in the development of pharmaceuticals and in metabolic studies.

    Industry: Employed in quality control and testing of various products.

Mechanism of Action

The mechanism of action of 3,5-Dinitrosalicylhydrazide-15N2 involves its interaction with carbonyl groups in biomolecules. The compound forms a hydrazone linkage with the carbonyl group, which can then be measured or identified using various analytical techniques. This interaction is crucial for its use in identifying and quantifying carbonyl-containing compounds .

Comparison with Similar Compounds

    3,5-Dinitrosalicylic Acid Hydrazide: A non-isotope-labeled version of the compound.

    Nifursol: A related compound used as an antimicrobial agent.

Uniqueness: 3,5-Dinitrosalicylhydrazide-15N2 is unique due to its stable isotope labeling, which allows for more precise and accurate measurements in scientific research. This isotopic labeling makes it particularly valuable in studies involving metabolic pathways and the tracking of specific molecules .

Properties

Molecular Formula

C7H6N4O6

Molecular Weight

244.13 g/mol

IUPAC Name

2-hydroxy-3,5-dinitro(15N)benzohydrazide

InChI

InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)/i8+1,9+1

InChI Key

HWTXGJCHJRRKNS-IOOOXAEESA-N

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)[15NH][15NH2])O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.